molecular formula C13H18O3 B13621600 2-(3-Methoxy-4-methylphenyl)-3-methylbutanoic acid

2-(3-Methoxy-4-methylphenyl)-3-methylbutanoic acid

Cat. No.: B13621600
M. Wt: 222.28 g/mol
InChI Key: NFAIGYFZWFBVHH-UHFFFAOYSA-N
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Description

2-(3-Methoxy-4-methylphenyl)-3-methylbutanoic acid is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-4-methylphenyl)-3-methylbutanoic acid typically involves the reaction of 3-methoxy-4-methylphenylboronic acid with appropriate reagents under controlled conditions. One common method includes the use of Suzuki coupling reactions, which involve the reaction of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often require a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-4-methylphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(3-Methoxy-4-methylphenyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-4-methylphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxy-4-methylphenyl)-3-methylbutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both methoxy and methyl groups on the phenyl ring, along with the butanoic acid moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-(3-methoxy-4-methylphenyl)-3-methylbutanoic acid

InChI

InChI=1S/C13H18O3/c1-8(2)12(13(14)15)10-6-5-9(3)11(7-10)16-4/h5-8,12H,1-4H3,(H,14,15)

InChI Key

NFAIGYFZWFBVHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C)C)C(=O)O)OC

Origin of Product

United States

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